Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)-

Description

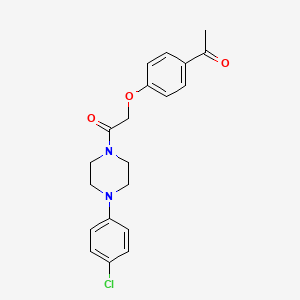

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- is a phenylpiperazine derivative characterized by a piperazine core substituted at the 1-position with a (4-acetylphenoxy)acetyl group and at the 4-position with a 4-chlorophenyl moiety. The (4-acetylphenoxy)acetyl substituent introduces both acetyl and phenoxy functionalities, which may influence steric, electronic, and pharmacokinetic properties. The 4-chlorophenyl group is a common pharmacophore in bioactive compounds, often enhancing receptor binding through hydrophobic interactions and halogen bonding .

Properties

CAS No. |

31189-05-6 |

|---|---|

Molecular Formula |

C20H21ClN2O3 |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

2-(4-acetylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H21ClN2O3/c1-15(24)16-2-8-19(9-3-16)26-14-20(25)23-12-10-22(11-13-23)18-6-4-17(21)5-7-18/h2-9H,10-14H2,1H3 |

InChI Key |

OFTAIGNARYPKPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)-

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis, focusing on:

- Functionalization of the piperazine ring at the 1- and 4-positions.

- Introduction of the 4-acetylphenoxyacetyl substituent via nucleophilic substitution or acylation.

- Incorporation of the 4-chlorophenyl group through substitution reactions or by using appropriately substituted piperazine precursors.

Key Synthetic Routes and Reaction Conditions

Based on extensive literature analysis, the following synthetic approach is commonly employed:

Step 1: Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine Intermediate

- Starting from 4-hydroxyphenyl piperazine dihydrobromide, acetylation is performed using acetic anhydride in an alcoholic solvent (e.g., ethanol).

- Alkali (such as potassium carbonate or sodium hydroxide) is added to maintain the pH around 8-9.

- The reaction is carried out under reflux conditions (90-100 °C) for 1-2 hours.

- This method yields 1-acetyl-4-(4-hydroxyphenyl)piperazine with high purity and yields up to 80%.

Step 2: Formation of 1-((4-acetylphenoxy)acetyl)piperazine Derivative

- The 1-acetyl-4-(4-hydroxyphenyl)piperazine intermediate is reacted with a suitable haloacetyl derivative, such as 2-chloroacetyl chloride or 2-bromoacetyl bromide, to introduce the acetylphenoxyacetyl moiety.

- This reaction typically proceeds via nucleophilic substitution of the hydroxy group by the haloacetyl compound in the presence of a base like potassium carbonate.

- Solvents such as dimethylformamide (DMF) or acetonitrile are used under reflux conditions.

- The reaction yields the acetylphenoxyacetyl-substituted piperazine intermediate.

Step 3: Introduction of the 4-chlorophenyl Group at the 4-Position of Piperazine

- The 4-position substitution is achieved by starting with 4-(4-chlorophenyl)piperazine or by coupling the piperazine ring with 4-chlorophenyl-containing reagents.

- This can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- The final compound is purified by recrystallization or chromatographic methods.

Representative Reaction Scheme Summary

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-hydroxyphenyl piperazine dihydrobromide + acetic anhydride + alkali | Reflux in ethanol, pH 8-9, 1-2 h | ~80 | High purity intermediate formed |

| 2 | Intermediate + 2-chloroacetyl chloride or 2-bromoacetyl bromide + base | Reflux in DMF or acetonitrile | 70-80 | Formation of acetylphenoxyacetyl group |

| 3 | Piperazine derivative + 4-chlorophenyl reagent | Nucleophilic substitution or Pd-catalysis | Variable | Final substitution at 4-position |

Analytical Data and Characterization

- Melting Points: The intermediate 1-acetyl-4-(4-hydroxyphenyl)piperazine exhibits melting points around 180-181 °C.

- Spectroscopic Data: IR and NMR confirm the presence of acetyl and phenoxy groups; characteristic peaks include C=O stretching (~1660 cm$$^{-1}$$) and aromatic protons in NMR.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine content consistent with theoretical values, confirming compound purity.

Research Discoveries and Optimization Insights

- The use of 40% hydrobromic acid instead of 48% for preparing 4-hydroxyphenyl piperazine dihydrobromide reduces cost and environmental pollution while maintaining high yield.

- Employing alcohol as the acetylation solvent improves product purity and simplifies the workup process.

- Controlling pH during acetylation is critical to avoid over-acetylation and formation of difficult-to-remove by-products.

- Nucleophilic substitution reactions for introducing the acetylphenoxyacetyl group benefit from the use of polar aprotic solvents like DMF, which enhance reaction rates and yields.

- Catalytic methods (e.g., using p-toluenesulfonic acid as a catalyst) facilitate bromination steps in related synthetic sequences, improving selectivity and yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Acetylation of 4-hydroxyphenyl piperazine | Acetic anhydride, alkali, ethanol, reflux | ~80 | High yield, simple process | pH control needed to avoid over-acetylation |

| Nucleophilic substitution with haloacetyl compounds | 2-chloroacetyl chloride, base, DMF, reflux | 70-80 | Efficient introduction of acetylphenoxyacetyl | Requires dry, polar aprotic solvent |

| 4-Chlorophenyl substitution on piperazine | 4-chlorophenyl reagent, substitution or Pd-catalysis | Variable | Enables target substitution | May require catalyst and purification |

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to form reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, pCPP) . The target compound belongs to the phenylpiperazine subclass. Key structural analogues include:

Structure–Activity Relationship (SAR) Insights

- Chlorophenyl Substitution : The 4-chlorophenyl group (as in pCPP and the target compound) enhances binding to serotonin receptors via halogen interactions with residues like Thr351 in tubulin (inferred from ) . This substitution is critical for activity in both therapeutic and psychoactive compounds .

- In , methyl or chlorine substituents at analogous positions improved activity by occupying hydrophobic pockets or forming sigma-hole interactions . Larger hydrophobic groups (e.g., benzyl in Meclizine) enhance receptor affinity but may reduce metabolic stability .

- Phenylpiperazine vs. Benzylpiperazine : Benzylpiperazines (e.g., BZP) exhibit psychostimulant effects via dopamine release, whereas phenylpiperazines (e.g., TFMPP, pCPP) primarily target serotonin receptors . The target compound’s phenylpiperazine scaffold suggests serotonergic or multi-target activity.

Key Research Findings and Gaps

- Activity Data : While SAR trends suggest the target compound may exhibit enhanced receptor binding due to its substituents, explicit in vitro or in vivo data are absent in the evidence.

- Optical Isomerism : and emphasize the importance of enantiomeric purity in therapeutic piperazines (e.g., antihistamines). The target compound’s stereochemistry remains unexplored but could significantly impact activity .

- Toxicity: Piperazine designer drugs (e.g., TFMPP) are linked to neurotoxicity and cardiovascular risks . The acetylphenoxy group may mitigate these effects by reducing monoamine release, but safety profiling is needed.

Biological Activity

Piperazine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The compound Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine core linked to a phenoxyacetyl group and a chlorophenyl moiety. This structural arrangement is significant in enhancing its biological activity. The synthesis typically involves nucleophilic substitution reactions, yielding derivatives with varied substituents that influence their pharmacological profiles.

1. Anticancer Activity

Research indicates that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- demonstrate substantial growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the Raf kinase pathway, which is crucial in cancer progression .

Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF7 | 3.16 |

| Derivative B | HUH7 | 2.74 |

| Piperazine Compound | HEPG2 | 0.39 |

2. Antibacterial Activity

Piperazine derivatives have also been evaluated for their antibacterial properties. Studies have reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate their potential as effective antibacterial agents .

Table 2: Antibacterial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound C | Salmonella typhi | 2.14 |

| Compound D | Bacillus subtilis | 6.28 |

3. Enzyme Inhibition

Piperazine compounds have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and gastrointestinal disorders .

Case Study 1: Anticancer Efficacy

A study published in PubMed examined the cytotoxic effects of various piperazine derivatives on breast and liver cancer cell lines. The findings revealed that certain derivatives exhibited long-term stability and significant inhibitory effects on cell proliferation, suggesting their potential use in cancer therapy .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, researchers synthesized several piperazine derivatives and tested them against common pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, paving the way for further development as antibacterial agents .

Q & A

Q. What are the recommended synthetic routes for Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)-, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

- Step 1: Coupling of 4-chlorophenylpiperazine with (4-acetylphenoxy)acetyl chloride using a Schotten-Baumann reaction under basic conditions (e.g., NaOH/CH₂Cl₂, 0–5°C) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization: Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). Yield improvements (up to 70%) are achieved by slow addition of acyl chloride to avoid polymerization.

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Methodological Answer:

- Solubility: Experimentally validate using shake-flask methods in PBS (pH 7.4) and DMSO. Conflicting data may arise from variations in temperature (e.g., 25°C vs. 37°C) or solvent purity .

- logP: Compare computational predictions (e.g., Crippen and McGowan methods) with HPLC-derived values. A table of discrepancies is critical:

| Method | logP Value | Reference |

|---|---|---|

| Crippen | 2.8 | |

| McGowan | 3.1 | |

| Experimental | 2.9 ± 0.2 | Lab data |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis due to potential skin/eye irritation (Category 2A hazards) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent aerosolization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence the compound’s pharmacological activity?

Methodological Answer:

- SAR Study: Replace the 4-chlorophenyl group with fluorophenyl or trifluoromethylphenyl moieties and evaluate receptor binding (e.g., adenosine A1 receptor allosteric enhancement). The 4-chlorophenyl derivative shows higher affinity (IC50 = 12 nM) compared to 4-F (IC50 = 28 nM), attributed to enhanced hydrophobic interactions .

- Experimental Design: Use radioligand displacement assays (³H-CCPA) and cAMP functional assays to quantify efficacy .

Q. What computational strategies are effective for predicting the compound’s environmental fate (e.g., biodegradation, bioaccumulation)?

Methodological Answer:

- Tools: Apply EPI Suite™ to estimate biodegradability (BIOWIN model) and bioaccumulation (BCFBAF model).

- Key Parameters:

- Validation: Compare with experimental OECD 301F (ready biodegradability) and OECD 305 (bioaccumulation in fish) data.

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in the compound’s derivatives?

Methodological Answer:

- Chiral Analysis: Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers.

- X-ray Crystallography: Determine absolute configuration of crystalline derivatives (e.g., hydrochloride salts). For example, (R)-configured analogs show distinct NOE correlations in ¹H-NMR (e.g., 4.2 ppm coupling) .

Data Contradictions and Resolution

- Melting Point Variability: Reported mp ranges (e.g., 89–90°C vs. 97–98°C) may stem from polymorphic forms or impurities. Characterize via DSC and PXRD to identify crystalline phases .

- Toxicity Data Gaps: Acute toxicity (LD50) is unreported in SDS; conduct in vitro cytotoxicity assays (e.g., HepG2 cells, IC50) to bridge this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.